

Biotin-H10: A High-Affinity Probe for Interrogating AGR2 Function In Vitro

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Biotin-H10*

Cat. No.: *B10829826*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anterior Gradient 2 (AGR2) is a protein disulfide isomerase predominantly located in the endoplasmic reticulum (ER) where it plays a crucial role in protein folding.[1] Emerging evidence has implicated AGR2 as a significant factor in oncogenesis, with its overexpression correlated with the progression, metastasis, and poor prognosis of numerous cancers, including breast, prostate, lung, and pancreatic cancer.[2][3] AGR2 exerts its influence through both intracellular and extracellular mechanisms, participating in a complex network of signaling pathways that govern cell proliferation, survival, and migration.[1] The development of specific tools to probe AGR2 function is therefore of paramount importance for both basic research and the development of novel cancer therapeutics.

This technical guide details the use of **Biotin-H10**, a high-affinity biotinylated peptide inhibitor of AGR2, as a versatile tool for studying the in vitro functions of this oncoprotein.[4] **Biotin-H10** is the N-terminal biotinylated version of the H10 peptide, which was identified through mRNA display and binds to AGR2 with high specificity.[5] This guide provides an overview of AGR2's

role in key signaling pathways, quantitative data on the **Biotin-H10:AGR2** interaction, and detailed protocols for key in vitro applications.

Data Presentation: Quantitative Analysis of the Biotin-H10 and AGR2 Interaction

The H10 peptide, and by extension **Biotin-H10**, has been quantitatively characterized to be a potent and specific binder of AGR2. The following tables summarize the key quantitative data from in vitro studies.

Parameter	Value	Method	Reference
Binding Affinity (KD)	6.4 nM	Surface Plasmon Resonance (SPR)	[4]
High-Affinity Binding Mode (KD)	7.5 nM (± 1.3)	Surface Plasmon Resonance (SPR)	[6]
Low-Affinity Binding Mode (KD)	820 nM (± 130)	Surface Plasmon Resonance (SPR)	[6]

Table 1: Binding Affinity of H10 Peptide to AGR2.

Cell Line	IC50 of H10	Assay	Reference
Breast Cancer Cells	9-12 $\mu\text{moles/L}$	Cell Viability Assay	[4]
Prostate Cancer Cells	9-12 $\mu\text{moles/L}$	Cell Viability Assay	[4]

Table 2: Inhibitory Concentration (IC50) of H10 on Cancer Cell Viability.

Cell Line	Effective Concentration of H10	Assay	Reference
Breast Cancer Cells	10 µg/ml	Oris™ Cell Migration Assay	[4]
Prostate Cancer Cells	10 µg/ml	Oris™ Cell Migration Assay	[4]

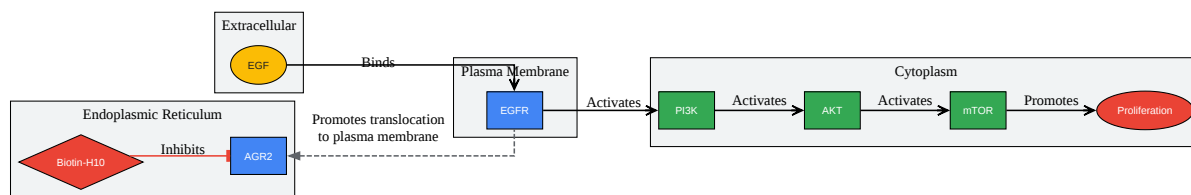
Table 3: Effective Concentration of H10 for Inhibition of Cancer Cell Migration.

AGR2 Signaling Pathways and the Impact of Biotin-H10 Inhibition

AGR2 is known to modulate several critical signaling pathways implicated in cancer. **Biotin-H10**, by binding to and inhibiting AGR2, provides a powerful tool to dissect these pathways. The primary known targets of AGR2 are the Epidermal Growth Factor Receptor (EGFR) and the Hippo-YAP signaling pathways.

AGR2 and the EGFR Signaling Pathway

AGR2 has been shown to be a critical regulator of EGFR signaling by facilitating its translocation from the ER to the plasma membrane.[7] This leads to the activation of downstream pro-survival and proliferative signals. Inhibition of AGR2 with **Biotin-H10** is expected to sequester EGFR in the ER, thereby attenuating downstream signaling.

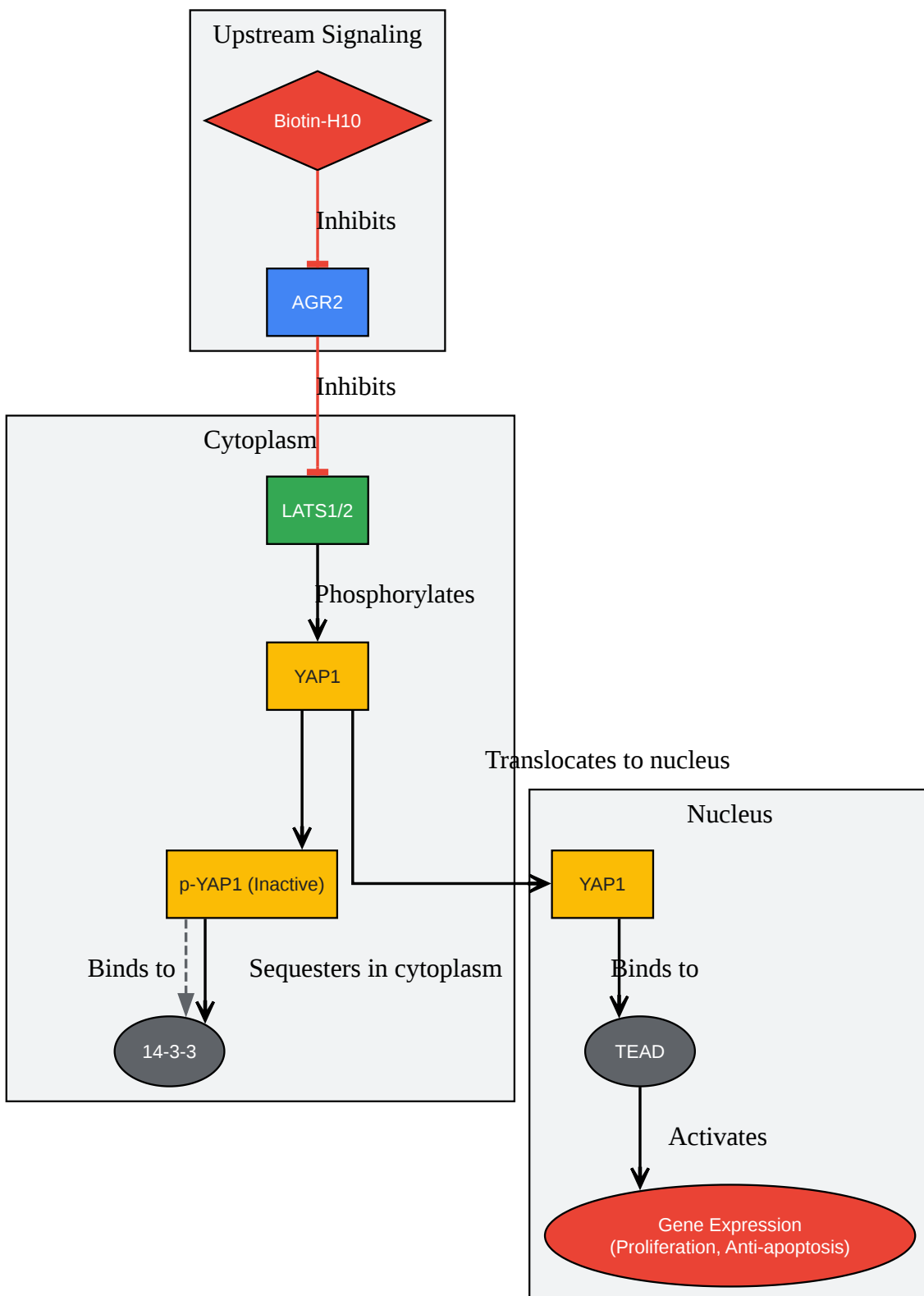


[Click to download full resolution via product page](#)

Biotin-H10 inhibits AGR2-mediated EGFR signaling.

AGR2 and the Hippo-YAP Signaling Pathway

AGR2-induced EGFR signaling also leads to the activation of the Hippo signaling coactivator YAP1.[7] In the canonical Hippo pathway, the kinase LATS1/2 phosphorylates YAP1, leading to its cytoplasmic retention and inactivation. By inhibiting the upstream activation of this pathway via AGR2, **Biotin-H10** is expected to result in an increase in phosphorylated (inactive) YAP1.



[Click to download full resolution via product page](#)

Biotin-H10 modulates the Hippo-YAP signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **Biotin-H10** to study AGR2 function.

Protocol 1: AGR2 Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantification of AGR2 in solution, using **Biotin-H10** as the capture reagent.

Materials:

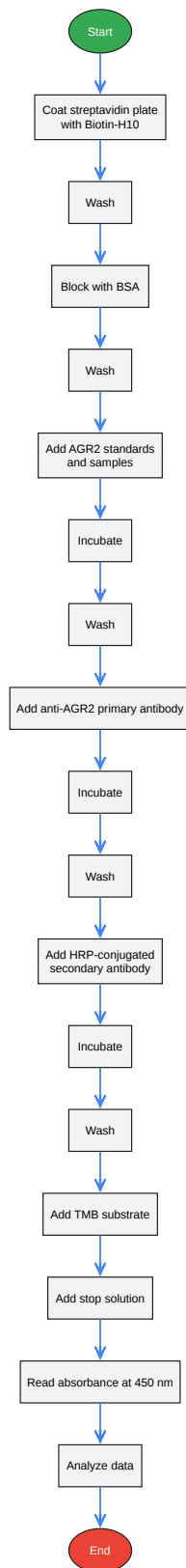
- 96-well streptavidin-coated microtiter plates
- **Biotin-H10** peptide
- Recombinant AGR2 protein (for standard curve)
- Wash Buffer: 25 mM Tris-buffered saline (TBS), 0.1% Bovine Serum Albumin (BSA), 0.05% Tween-20, protease inhibitors
- Blocking Buffer: 5% BSA in Wash Buffer
- Primary antibody: Anti-AGR2 antibody
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
- Stop Solution: 2 M Sulfuric Acid
- Plate reader capable of measuring absorbance at 450 nm

Procedure:

- Plate Preparation:

- Incubate the streptavidin-coated plate with 1 μg of **Biotin-H10** per well (dissolved in Wash Buffer) for 1 hour at room temperature.
- Wash the plate three times with Wash Buffer.
- Block the plate with 200 μL of Blocking Buffer per well for 30 minutes at room temperature.
- Wash the plate three times with Wash Buffer.
- Sample Incubation:
 - Prepare a standard curve of recombinant AGR2 in Wash Buffer (e.g., 0, 4, 12, 37, 111, 333, 1000, 3000 ng/mL).
 - Add 100 μL of standards and samples to the wells in triplicate.
 - Incubate for 2 hours at 37°C.
 - Wash the plate three times with Wash Buffer.
- Antibody Incubation:
 - Add 100 μL of diluted anti-AGR2 primary antibody to each well and incubate for 2 hours at 37°C.
 - Wash the plate three times with Wash Buffer.
 - Add 100 μL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
 - Wash the plate three times with Wash Buffer.
- Detection:
 - Add 100 μL of TMB substrate to each well and incubate in the dark until sufficient color development.
 - Stop the reaction by adding 50 μL of Stop Solution to each well.

- Read the absorbance at 450 nm on a plate reader.
- Data Analysis:
 - Generate a standard curve by plotting the absorbance values against the known concentrations of recombinant AGR2.
 - Determine the concentration of AGR2 in the samples by interpolating their absorbance values from the standard curve.



[Click to download full resolution via product page](#)

Workflow for AGR2 ELISA using **Biotin-H10**.

Protocol 2: Biotin-H10 Pull-Down Assay for Identification of AGR2 Interacting Proteins

This protocol provides a general framework for using **Biotin-H10** to pull down AGR2 and its interacting partners from cell lysates for subsequent analysis by mass spectrometry.

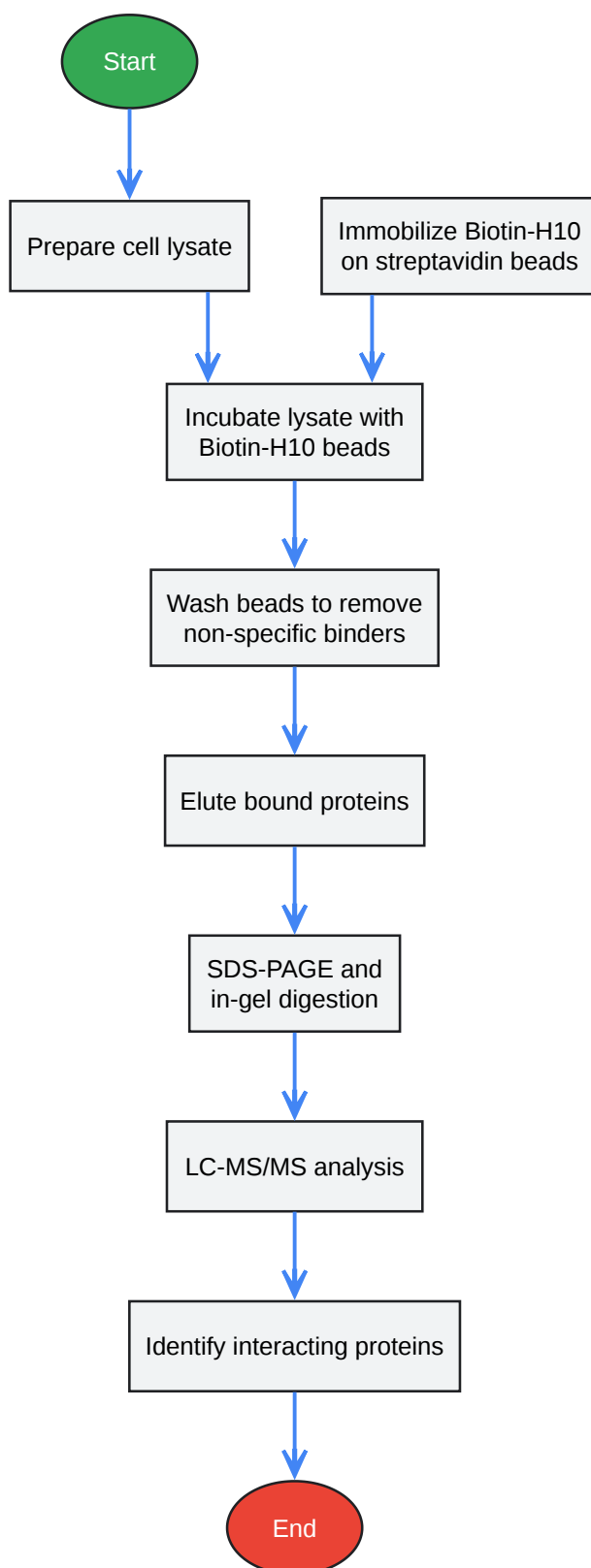
Materials:

- **Biotin-H10** peptide
- Control biotinylated peptide (scrambled sequence)
- Streptavidin-conjugated magnetic beads or agarose resin
- Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., SDS-PAGE sample buffer or a high-salt/low-pH buffer)
- Cell culture plates and reagents
- Mass spectrometer

Procedure:

- Cell Lysis:
 - Culture and treat cells as required for the experiment.
 - Lyse cells in ice-cold Lysis Buffer.
 - Clarify the lysate by centrifugation to remove cellular debris.
 - Determine the protein concentration of the lysate.
- Bait Immobilization:
 - Wash the streptavidin beads/resin with Wash Buffer.

- Incubate the beads/resin with **Biotin-H10** or the control peptide for 1-2 hours at 4°C with rotation to immobilize the bait.
- Wash the beads/resin to remove unbound peptide.
- Pull-Down:
 - Incubate the cell lysate with the **Biotin-H10**-conjugated beads and control beads overnight at 4°C with rotation.
 - Wash the beads extensively with Wash Buffer to remove non-specific binders.
- Elution:
 - Elute the bound proteins from the beads using Elution Buffer. For mass spectrometry, boiling in SDS-PAGE sample buffer is a common method.
- Analysis by Mass Spectrometry:
 - Run the eluates on an SDS-PAGE gel and perform an in-gel digest.
 - Alternatively, perform an in-solution digest of the eluates.
 - Analyze the digested peptides by LC-MS/MS.
 - Identify the proteins that specifically interact with AGR2 by comparing the results from the **Biotin-H10** pull-down to the control pull-down.



[Click to download full resolution via product page](#)

Workflow for **Biotin-H10** pull-down assay.

Conclusion

Biotin-H10 is a powerful and specific tool for the in vitro investigation of AGR2 function. Its high affinity and the versatility of the biotin tag allow for its use in a range of applications, from quantitative ELISAs to the identification of novel protein-protein interactions through pull-down assays. By enabling the targeted inhibition of AGR2, **Biotin-H10** facilitates the detailed study of its role in critical signaling pathways, providing valuable insights for cancer research and the development of new therapeutic strategies. This guide provides a solid foundation for researchers to incorporate **Biotin-H10** into their experimental workflows to further unravel the complex biology of AGR2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Pull-down of Biotinylated RNA and Associated Proteins - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Anterior Gradient 2 \(AGR2\) Induced Epidermal Growth Factor Receptor \(EGFR\) Signaling Is Essential for Murine Pancreatitis-Associated Tissue Regeneration - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [5. LATS2-mediated YAP1 phosphorylation is involved in HCC tumorigenesis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Identification, characterization and application of a new peptide against anterior gradient homolog 2 \(AGR2\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. escholarship.org \[escholarship.org\]](#)
- To cite this document: BenchChem. [Biotin-H10: A High-Affinity Probe for Interrogating AGR2 Function In Vitro]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10829826/docs#biotin-h10-a-high-affinity-probe-for-interrogating-agr2-function-in-vitro\]](https://www.benchchem.com/product/b10829826/docs#biotin-h10-a-high-affinity-probe-for-interrogating-agr2-function-in-vitro)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)